molecular formula C20H23N3O3S B5796913 1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline

1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline

Cat. No. B5796913
M. Wt: 385.5 g/mol
InChI Key: VGBQVABVPSMYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of various kinases, which play a crucial role in the development of cancer and inflammation. It also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a crucial process in the treatment of cancer. This compound also exhibits anti-inflammatory effects by inhibiting the production of various cytokines and chemokines. Additionally, it has been found to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline in lab experiments is its high potency and selectivity. This compound exhibits significant activity at low concentrations, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline. One area of research is the development of more efficient synthesis methods that can yield higher yields of the compound. Another direction is the study of the compound's potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the precise mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline involves the reaction of 1-methylsulfonyl-5-nitroindoline with 4-phenylpiperazine in the presence of a suitable catalyst. This reaction yields the desired compound, which can be purified through various techniques such as column chromatography.

Scientific Research Applications

1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(1-methylsulfonyl-2,3-dihydroindol-5-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-27(25,26)23-10-9-16-15-17(7-8-19(16)23)20(24)22-13-11-21(12-14-22)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBQVABVPSMYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-5-(4-phenylpiperazine-1-carbonyl)-2,3-dihydro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.